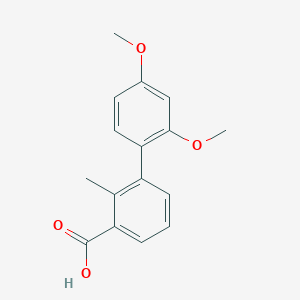

3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid

Description

3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two methoxy groups attached to the phenyl ring and a methyl group attached to the benzoic acid moiety

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-10-12(5-4-6-13(10)16(17)18)14-8-7-11(19-2)9-15(14)20-3/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKBRRAHIAWGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90690792 | |

| Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-87-1 | |

| Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol, which is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods such as recrystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of quinones or carboxylate derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis:

- 3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including electrophilic aromatic substitution and cross-coupling reactions.

-

Biological Studies:

- The compound is investigated for its potential biological activities, including enzyme inhibition and interactions with specific protein targets. Its methoxy groups can enhance binding affinity through hydrogen bonding, making it a candidate for drug development.

-

Material Science:

- In industrial applications, this compound can be utilized in the production of specialty chemicals and materials with tailored properties for coatings or polymers. Its unique structure may impart desirable characteristics such as increased solubility or thermal stability.

Case Studies

Case Study 1: Enzyme Inhibition

- Research has demonstrated that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For example, studies have shown that modifications to the methoxy groups can significantly alter the inhibitory potency against specific targets.

Case Study 2: Organic Synthesis Applications

- A study highlighted the use of this compound as a precursor in synthesizing novel pharmaceutical agents. By modifying the benzoic acid moiety, researchers were able to create compounds with enhanced biological activity against cancer cell lines.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with a propionic acid moiety instead of a benzoic acid moiety.

2-Cyano-3-(2,4-dimethoxyphenyl)acrylic acid: Contains a cyano group and an acrylic acid moiety.

3-(4-Methoxyphenyl)-2-methylbenzoic acid: Similar structure but with a single methoxy group.

Uniqueness

3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid is unique due to the presence of two methoxy groups and a methyl group, which confer distinct chemical and biological properties

Biological Activity

3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, focusing on various studies that highlight its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that benzoic acids and their derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of compounds containing dimethoxyphenyl groups against various microbial strains. The presence of the 2,4-dimethoxy substituent enhances the antimicrobial activity by increasing lipophilicity and facilitating membrane penetration .

Antioxidant Activity

Compounds with similar structural motifs have shown antioxidant properties. The 2,4-dimethoxy group is known to contribute to the radical scavenging ability of phenolic compounds. This activity is crucial in mitigating oxidative stress-related diseases .

Hypoglycemic Effects

Recent studies have explored the hypoglycemic activity of benzoic acid derivatives. The compound has been linked with improved glucose metabolism and insulin sensitivity in animal models. This suggests potential applications in managing diabetes .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as α-glucosidase and α-amylase, which are relevant in diabetes management .

- Induction of Apoptosis : Some studies indicate that derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

Study 1: Antimicrobial Efficacy

A study conducted on various benzoic acid derivatives demonstrated that those with a dimethoxy substitution exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds compared to their unsubstituted counterparts.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Control | 100 | Low |

| This compound | 25 | High |

Study 2: Hypoglycemic Effects in Rats

In a controlled experiment, rats treated with this compound showed a reduction in blood glucose levels after administration compared to the control group.

| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |

|---|---|---|

| Control | 180 | 175 |

| Treated | 180 | 120 |

Q & A

Q. Yield Optimization Strategies :

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

- Monitor reaction progress with TLC or HPLC (e.g., C18 column, acetonitrile/water mobile phase) .

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Basic: Which analytical techniques are most reliable for characterizing purity and structural integrity?

Q. Methodological Answer :

- HPLC/LCMS : Use reversed-phase HPLC (e.g., C18 column, 0.1% formic acid in water/acetonitrile) coupled with MS to confirm molecular weight (e.g., m/z 286 [M+H]+) and purity (>95%) .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., δ 3.8–3.9 ppm for methoxy groups, δ 12.5 ppm for carboxylic acid) .

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-CH₃ at ~2850 cm⁻¹) .

Advanced: What biological activity assays are suitable for evaluating this compound’s pharmacological potential?

Q. Methodological Answer :

- Antimicrobial Testing : Perform broth microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorometric assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How can structure-activity relationships (SAR) be investigated for derivatives of this compound?

Q. Methodological Answer :

- Derivatization : Synthesize analogs with modified methoxy or methyl groups (e.g., 3,4-dimethoxy or trifluoromethyl substitutions) .

- Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

- Bioactivity Correlation : Compare IC₅₀ values from assays with electronic (Hammett constants) or steric parameters (Taft indices) .

Basic: What strategies address low solubility in aqueous buffers during in vitro assays?

Q. Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- pH Adjustment : Prepare sodium salts by neutralizing the carboxylic acid with NaOH (pH 7.4 PBS) .

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) via thin-film hydration .

Advanced: How can photostability and thermal degradation be systematically evaluated?

Q. Methodological Answer :

- Forced Degradation Studies :

- Light Exposure : Use ICH Q1B guidelines (UV light, 1.2 million lux-hours) and monitor degradation via HPLC .

- Thermal Stress : Heat samples at 40–60°C for 14 days; quantify decomposition products (e.g., demethylated analogs) .

- Kinetic Analysis : Apply Arrhenius equation to predict shelf-life under standard storage conditions .

Advanced: What crystallographic techniques elucidate solid-state conformation?

Q. Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water) and solve structure using SHELX .

- PXRD : Compare experimental patterns with simulated data (Mercury software) to confirm polymorphism .

Advanced: How are metabolic pathways and metabolite identification studied?

Q. Methodological Answer :

- In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH; extract metabolites with SPE cartridges .

- LC-HRMS : Use Q-TOF systems to detect phase I/II metabolites (e.g., glucuronidation, hydroxylation) .

- Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic fate via NMR .

Advanced: What mechanistic insights explain regioselectivity in electrophilic substitutions?

Q. Methodological Answer :

- Computational Analysis : Calculate Fukui indices (Gaussian 09) to identify electron-rich positions (e.g., para to methoxy groups) .

- Isotopic Labeling : Use D₂O/H₂SO₄ to study H/D exchange patterns in nitration or halogenation reactions .

Advanced: How to resolve contradictory bioactivity data across studies?

Q. Methodological Answer :

- Assay Replication : Standardize protocols (e.g., cell passage number, serum concentration) .

- Purity Verification : Reanalyze compounds via HPLC-NMR to exclude impurities (>99% purity) .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.